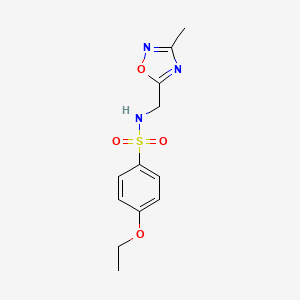

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

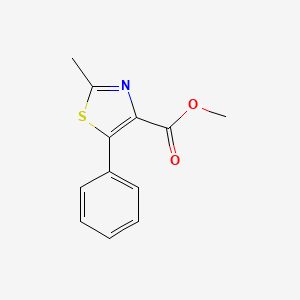

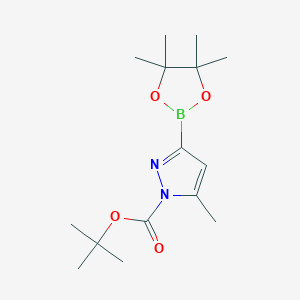

“4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H17NO4 . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Synthesis Analysis

The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopic analyses and X-ray diffractometry . The benzene ring is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.34 . Other physical and chemical properties like melting point, boiling point, density, etc., are not clearly mentioned in the available resources.科学的研究の応用

Synthesis and Characterization

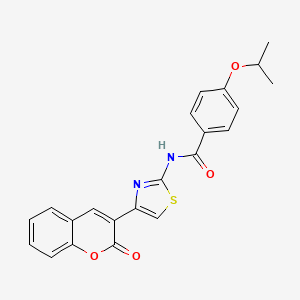

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and related compounds have been extensively studied for their synthesis and characterisation, demonstrating a wide range of biological activities. A notable study involves the synthesis and characterisation of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands. These chromone–thiazole hybrids were designed with the anticipation of being potent and selective ligands for human adenosine receptors, highlighting their significance in therapeutic applications beyond simple chemical interest (Cagide, Borges, Gomes, & Low, 2015).

Antimicrobial and Antifungal Applications

Compounds derived from chromen-3-yl)thiazol-2-yl motifs have demonstrated significant antimicrobial and antifungal activities. One such study synthesised and characterised coumarin thiazole derivatives, including a 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one with notable anti-microbial activity. These derivatives exhibit a very good antimicrobial effect when incorporated into polyurethane varnishes, suggesting potential for antimicrobial coatings (El‐Wahab et al., 2014).

Ligand Design and Receptor Binding Studies

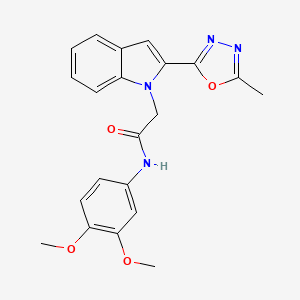

Chromone–thiazole hybrids are also highlighted for their potential in understanding ligand-receptor binding mechanisms. The detailed structural data acquired through NMR, MS spectroscopy, and X-ray crystallography provide invaluable insights into the molecular geometry and conformation of these hybrids. Such information is crucial for advancing our understanding of ligand-receptor interactions, which can facilitate the development of more effective therapeutic agents (Cagide et al., 2015).

将来の方向性

特性

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYKENMVVLERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)

![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)

![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)

![1-(Azepan-1-yl)-2-[4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2939541.png)

![6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2939549.png)